molecular formula C13H15F3O2 B3376672 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid CAS No. 1219921-41-1

3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid

Cat. No.: B3376672
CAS No.: 1219921-41-1
M. Wt: 260.25
InChI Key: VQOXLVKBGAJOGT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid is a fluorinated carboxylic acid derivative characterized by a trifluoromethyl group at the C3 position and a 2,4,6-trimethylbenzyl substituent at the C2 position of the propanoic acid backbone. Its molecular formula is C₁₄H₁₅F₃O₂, with a molecular weight of 272.26 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bulky 2,4,6-trimethylphenyl moiety may influence steric interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-7-4-8(2)10(9(3)5-7)6-11(12(17)18)13(14,15)16/h4-5,11H,6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOXLVKBGAJOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzyl chloride and trifluoroacetic acid.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base like sodium hydride (NaH) to deprotonate the trifluoroacetic acid, followed by nucleophilic substitution with 2,4,6-trimethylbenzyl chloride.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO({3})), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH({4})), resulting in the formation of alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO(_{4}) in acidic or neutral conditions.

    Reduction: LiAlH({4}) in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry:

    Agriculture: The compound can be used in the synthesis of agrochemicals, including herbicides and pesticides.

    Electronics: It is used in the production of fluorinated compounds for electronic applications, such as in the manufacturing of semiconductors.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid exerts its effects depends on its application:

    Catalysis: As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes.

    Drug Development: It can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can act as an agonist or antagonist for specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid can be contextualized by comparing it to related propanoic acid derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Propanoic Acid Derivatives

Compound Name Molecular Formula Key Substituents Biological/Functional Properties Source/Application
This compound C₁₄H₁₅F₃O₂ -CF₃ (C3), 2,4,6-trimethylbenzyl (C2) Not explicitly reported; high lipophilicity inferred Potential medicinal/materials use
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, ) C₉H₈Cl₂O₃ -Cl (C3, C5 phenyl), -OH (C4 phenyl) Antimicrobial activity against E. coli and S. aureus Marine-derived actinomycete metabolites
3-(2-Trifluoromethylphenyl)propionic acid () C₁₀H₉F₃O₂ -CF₃ (C2 phenyl) Commercial availability (>98% purity) Laboratory reagent (Kanto Chemicals)
Iopanoic acid () C₁₁H₁₂I₃NO₂ -I (C2, C4, C6 phenyl), -NH₂ (C3 phenyl) X-ray contrast agent Medical imaging (e.g., Telepaque®)
Perfluorinated propanoic acids () Variable (e.g., C₁₁H₇F₁₃O₃S) Long perfluoroalkyl chains Environmental persistence concerns Industrial surfactants/flame retardants

Key Comparisons

Substituent Effects on Bioactivity The chlorinated phenylpropanoic acids () exhibit selective antimicrobial activity, likely due to electronegative chlorine atoms enhancing membrane interaction . In contrast, the trifluoromethyl group in the target compound and 3-(2-trifluoromethylphenyl)propionic acid may improve metabolic resistance and lipid solubility, though antimicrobial data for the former are lacking . Iopanoic acid leverages iodine’s radiopacity for diagnostic imaging, demonstrating how halogen type (I vs. F/Cl) dictates application .

Structural and Electronic Properties

  • The 2,4,6-trimethylphenyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., single -CF₃ in ). This could hinder binding to compact active sites but improve selectivity for hydrophobic targets.
  • Perfluorinated derivatives () exhibit extreme stability and environmental persistence due to C-F bonds, whereas the target compound’s partial fluorination balances stability with biodegradability .

Commercial and Synthetic Relevance 3-(2-Trifluoromethylphenyl)propionic acid () is commercially available at high purity, suggesting robust synthetic routes. The target compound’s synthesis may require specialized methods to install the trimethylbenzyl group . Marine-derived chlorinated phenylpropanoic acids () highlight natural product diversity, whereas the target compound is likely synthetic .

Research Implications and Gaps

  • Biological Activity : While chlorinated analogs show antimicrobial efficacy, the target compound’s trifluoromethyl and trimethylphenyl groups warrant evaluation against similar pathogens.
  • Environmental Impact : Unlike perfluorinated compounds (), the target compound’s shorter fluorinated chain may reduce bioaccumulation risks, though studies are needed .
  • Structural Optimization: Comparative studies with iopanoic acid could inspire biomedical applications, such as combining fluorinated stability with imaging functionality .

Biological Activity

3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid is a compound of interest in medicinal chemistry and agricultural sciences due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds valuable in drug design and herbicide development.

Chemical Structure and Properties

  • IUPAC Name : 3,3,3-trifluoro-2-(mesitylmethyl)propanoic acid
  • Molecular Formula : C13H15F3O2
  • Molecular Weight : 260.26 g/mol
  • InChI Key : VQOXLVKBGAJOGT-UHFFFAOYSA-N

The presence of the trifluoromethyl group and the bulky mesityl moiety contributes to the compound's unique properties, influencing its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of similar compounds on cancer cell lines. For instance, derivatives of flavonoids were synthesized and tested against leukemic HL60 cells. The results indicated that structural modifications could significantly impact biological activity. Although specific data on this compound's antiproliferative activity is limited, the trends observed in related compounds suggest potential efficacy against cancer cells .

Herbicidal Activity

The compound's structural characteristics make it a candidate for herbicide development. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced herbicidal properties due to increased cellular uptake and target site binding affinity. While specific studies on this compound as a herbicide are scarce, its chemical analogs have demonstrated significant activity against various weed species .

Case Studies

  • Synthesis and Evaluation :
    A study focused on synthesizing a series of organofluorine compounds similar to this compound showed promising results in terms of biological activity. The study highlighted structure-activity relationships (SAR) that suggest modifications at certain positions can enhance or diminish biological effects .
  • Flavonoid Derivatives :
    Research on flavonoid derivatives has shown that modifications at the C3 position can affect antiproliferative activity. This suggests that the structural features of this compound could be optimized for better therapeutic outcomes .

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesActivity TypeIC50 (μM)Reference
3-MethylflavoneC3 Methyl GroupAntiproliferative76
Trifluoromethyl DerivativeTrifluoromethyl & bulky groupsHerbicidalTBD
3,3-DimethylflavoneDimethyl groupsAntiproliferativeTBD

Scientific Research Applications

Medicinal Chemistry

3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance efficacy against various diseases.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Compound Modification : Substituting different functional groups can lead to enhanced apoptosis in cancer cells.
  • Mechanism of Action : The trifluoromethyl group is believed to influence the compound's interaction with biological targets involved in cell proliferation.

Agrochemical Applications

The compound is also being explored as a potential herbicide or pesticide due to its selective toxicity towards certain plant species.

Case Study: Herbicide Efficacy
A study conducted on various crops demonstrated that formulations containing this compound effectively controlled weed growth without harming the crops:

  • Target Weeds : Effective against resistant weed species.
  • Application Method : Foliar application showed the best results in field trials.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and coatings due to its unique chemical properties.

Case Study: Polymer Synthesis
The compound has been used in:

  • Ring-opening Metathesis Polymerization (ROMP) : Demonstrated effective polymerization in ionic liquid media.
  • Coating Applications : Provides hydrophobic properties to surfaces when incorporated into coating formulations.

Data Tables

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAnticancer ActivitySignificant apoptosis in cancer cells
AgrochemicalsHerbicide DevelopmentEffective against resistant weeds
Materials SciencePolymer SynthesisSuccessful ROMP in ionic liquids

Q & A

Q. Q1. What are the common synthetic routes for preparing 3,3,3-trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or condensation reactions. For example:

  • Step 1: React 2,4,6-trimethylbenzyl chloride with ethyl trifluoropyruvate under basic conditions to form the alkylated intermediate.
  • Step 2: Hydrolyze the ester group using aqueous NaOH or HCl to yield the carboxylic acid.

Critical factors include:

  • Catalyst choice: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions .
  • Temperature control: Excess heat may decompose the trifluoromethyl group.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve intermediate stability .

Key Characterization Data:

TechniqueExpected Signals/Peaks
¹H NMR δ 2.2–2.4 ppm (s, 9H, mesityl CH₃), δ 3.7 ppm (d, 1H, CH₂), δ 7.0 ppm (s, 2H, aromatic)
FT-IR 1700–1720 cm⁻¹ (C=O stretch), 1150–1200 cm⁻¹ (C-F stretch)
X-ray Planar aromatic ring with ortho-methyl groups causing steric hindrance .

Advanced Structural Analysis

Q. Q2. How can computational methods resolve discrepancies between experimental and theoretical structural data for this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to model the electronic structure. Steps include:

Geometry optimization using a 6-31G(d) basis set to predict bond lengths and angles.

Vibrational frequency analysis to compare with experimental IR spectra.

NMR chemical shift calculation via gauge-invariant atomic orbital (GIAO) methods.

Discrepancies often arise from:

  • Solvent effects: PCM (Polarizable Continuum Model) corrections improve agreement with solution-phase NMR .
  • Crystal packing: X-ray structures may show distortions absent in gas-phase DFT calculations .

Basic Biological Activity

Q. Q3. What are the known biological targets or activities of this compound?

Methodological Answer: The trifluoromethyl and mesityl groups confer:

  • Enzyme inhibition: Competes with substrates for binding pockets (e.g., cyclooxygenase-2) due to hydrophobic interactions .
  • Antimicrobial activity: Disrupts membrane integrity in Gram-positive bacteria (MIC ~5–10 µg/mL) .
  • Metabolic stability: Fluorine atoms reduce oxidative metabolism, enhancing half-life in vitro .

Validation:

  • Assay design: Use fluorescence polarization or SPR to measure binding affinity (Kd).
  • Control experiments: Compare with non-fluorinated analogs to isolate fluorine’s role .

Advanced Data Contradictions

Q. Q4. How can conflicting reports on this compound’s enzyme inhibition potency be reconciled?

Methodological Answer: Contradictions may stem from:

  • Assay conditions: pH variations alter ionization of the carboxylic acid group (pKa ~3.5).
  • Protein source: Species-specific enzyme isoforms (e.g., human vs. murine COX-2).

Resolution strategies:

Standardize assays: Use recombinant human enzymes and buffer at pH 7.2.

Structure-activity relationship (SAR) studies: Systematically modify substituents to isolate steric vs. electronic effects .

Molecular dynamics simulations: Identify binding poses that explain potency variations .

Advanced Computational Challenges

Q. Q5. Why do single-reference DFT methods fail to model the electronic structure of the trifluoromethyl group accurately?

Methodological Answer: The CF₃ group exhibits multi-configurational character due to:

  • Hyperconjugation: Delocalization of fluorine lone pairs into adjacent σ* orbitals.
  • Spin contamination: Restricted DFT underestimates electron correlation.

Solutions:

  • Multi-reference methods: CASSCF(6,6) to account for static correlation.
  • Double-hybrid functionals: e.g., B2PLYP, which include exact exchange and perturbative corrections .

Basic Purification Challenges

Q. Q6. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction: Use ethyl acetate/water (3:1) to remove hydrophilic byproducts.
  • Column chromatography: Silica gel with hexane/EtOAc (4:1) for high resolution.
  • Recrystallization: Dissolve in hot ethanol, then cool to −20°C for crystal growth .

Common impurities:

  • Unreacted mesityl precursor: Detected via TLC (Rf ~0.7 in hexane/EtOAc).
  • Defluorinated byproducts: Monitor by ¹⁹F NMR (δ −60 to −70 ppm) .

Advanced Metabolic Studies

Q. Q7. How can researchers design experiments to assess this compound’s metabolic stability in vivo?

Methodological Answer:

Radiolabeled tracing: Synthesize ¹⁴C-labeled analog to track metabolites in rat plasma.

LC-MS/MS analysis: Identify phase I (oxidation) and phase II (glucuronidation) metabolites.

Enzyme incubation: Use liver microsomes + NADPH to simulate hepatic metabolism.

Key findings:

  • Major metabolite: 3,3,3-Trifluoro-2-(fluoromethoxy)propanoic acid (via glutathione conjugation) .
  • Half-life: ~8 hours in rodents, influenced by fluorine’s electronegativity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid
Reactant of Route 2
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3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid

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